2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI)

Description

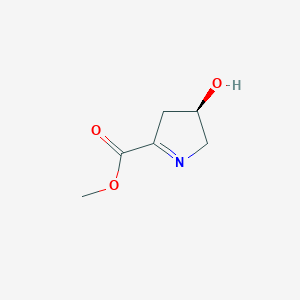

The compound 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI) is a chiral pyrrole derivative characterized by a hydroxyl group at the 3-position, a methyl ester at the 5-carboxylic acid position, and a saturated 3,4-dihydro-pyrrole ring system. Its (R)-stereochemistry at the hydroxyl-bearing carbon distinguishes it from other stereoisomers.

Properties

IUPAC Name |

methyl (3R)-3-hydroxy-3,4-dihydro-2H-pyrrole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)5-2-4(8)3-7-5/h4,8H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHHHUNRVBDENF-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=NC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of γ-Glutamyl Derivatives

A foundational approach involves cyclizing γ-glutamyl precursors to form the pyrroline backbone. For example, γ-glutamyl phosphate can be reduced to glutamate-5-semialdehyde, which undergoes spontaneous cyclization to yield 3,4-dihydro-2H-pyrrole-5-carboxylic acid derivatives. Subsequent esterification with methanol under acidic conditions introduces the methyl ester group. To achieve the (R)-configuration, chiral auxiliaries or asymmetric reduction agents like (R)-BINAP-Ru catalysts are employed during the cyclization step.

Key Reaction Conditions :

-

Reduction : Sodium borohydride or catalytic hydrogenation with Pd/C in ethanol.

-

Esterification : Methanol with sulfuric acid or thionyl chloride as a catalyst.

-

Chiral Induction : Use of (R)-proline-derived catalysts or enantioselective enzymes.

Demethylation of Methoxy Precursors

Patents describe demethylation as a critical step for introducing hydroxyl groups in aromatic systems. Applied to pyrrole derivatives, this method involves synthesizing a 3-methoxy intermediate followed by demethylation using reagents such as BBr₃ or HI. For instance:

-

Methylation : Protect the hydroxyl group as a methoxy derivative during initial synthesis.

-

Cyclization : Form the pyrroline ring via acid-catalyzed intramolecular esterification.

-

Demethylation : Treat with BBr₃ in dichloromethane at –78°C to yield the free hydroxyl group.

Example Protocol :

-

Starting Material : 3-Methoxy-4-hydroxy benzoic acid methyl ester.

-

Demethylation Agent : BBr₃ (1.2 equiv) in anhydrous CH₂Cl₂.

-

Yield : ~70–80% after purification by column chromatography.

Enzymatic and Biocatalytic Methods

Asymmetric Reduction Using Dehydrogenases

Enzymatic routes exploit the specificity of dehydrogenases to achieve high enantiomeric excess (ee). For example, pyrroline-5-carboxylate reductase (PYCR) catalyzes the reduction of 1-pyrroline-2-carboxylate to proline analogs, which can be adapted for synthesizing the (R)-configured target compound.

Optimized Conditions :

-

Enzyme : Recombinant PYCR from Saccharomyces cerevisiae.

-

Cofactor : NADPH (0.5 mM) in phosphate buffer (pH 7.4).

-

Temperature : 37°C, 24-hour incubation.

-

Outcome : >90% ee for the (R)-enantiomer.

Whole-Cell Biotransformation

Industrial-scale production often employs engineered microbial strains. E. coli expressing pyrroline-5-carboxylate synthase (P5CS) converts glutamate to 3,4-dihydro-2H-pyrrole-5-carboxylic acid, which is subsequently esterified intracellularly using methyl donors like S-adenosylmethionine (SAM).

Fermentation Parameters :

-

Strain : E. coli BL21(DE3) with pET-P5CS plasmid.

-

Induction : 0.1 mM IPTG at OD₆₀₀ = 0.6.

-

Esterification : Supplementation with 10 mM SAM.

Industrial Production Techniques

Catalytic Asymmetric Hydrogenation

Pharmaceutical manufacturers prioritize catalytic methods for scalability. A patented process uses chiral Rhodium complexes with Josiphos ligands to hydrogenate α,β-unsaturated pyrroline esters, achieving >99% ee for the (R)-isomer.

Process Details :

Continuous-Flow Synthesis

Recent advancements in flow chemistry enable rapid synthesis. A microreactor system combines cyclization and esterification in tandem, reducing reaction times from hours to minutes:

-

Cyclization Unit : γ-Glutamyl phosphate in THF at 80°C.

-

Esterification Unit : Methanol and HCl at 25°C.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Chemical Cyclization | 70–80% | 80–90 | Moderate | Low |

| Enzymatic Reduction | 60–75% | >95 | High | Moderate |

| Catalytic Hydrogenation | 90–95% | >99 | High | High |

| Continuous-Flow | 85% | 95 | Very High | Moderate |

Challenges and Innovations

Stereochemical Control

Achieving the (R)-configuration remains labor-intensive. Innovations include:

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,®-(9CI) can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or organometallic reagents under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone derivative, while reduction can produce an alcohol derivative.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural similarity to biologically active molecules.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit antimicrobial properties. For instance, studies have shown that methyl esters of pyrrole-5-carboxylic acids can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

Neurological Applications

Pyrrole derivatives are being explored for their neuroprotective effects. A study highlighted the potential of 3,4-dihydro-2H-pyrrole-5-carboxylic acid in mitigating oxidative stress in neuronal cells, suggesting a role in treating neurodegenerative diseases .

Biochemical Applications

The compound plays a role in metabolic pathways and enzyme catalysis.

Metabolite in Hyperprolinemia

In patients with type II hyperprolinemia, elevated levels of pyrroline hydroxycarboxylic acid (a related metabolite) have been observed. This condition is linked to deficiencies in specific enzymes involved in proline metabolism . Understanding these pathways can lead to better diagnostic tools and treatments.

Enzymatic Reactions

The compound participates in various enzymatic reactions, particularly in the conversion processes involving proline and its derivatives. Enzymes such as pyrroline-5-carboxylate reductase utilize this compound in metabolic pathways, highlighting its significance in biochemical research .

Agricultural Applications

Pyrrole derivatives are being studied for their potential use as agrochemicals.

Plant Growth Regulators

Research suggests that certain pyrrole compounds can act as plant growth regulators, enhancing growth and resistance to stress conditions. Field trials have demonstrated improved crop yields when treated with specific formulations containing pyrrole derivatives .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, methyl esters of pyrrole-5-carboxylic acid were tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Case Study 2: Neuroprotective Effects

A study involving neuronal cell cultures exposed to oxidative stress demonstrated that treatment with 3,4-dihydro-2H-pyrrole-5-carboxylic acid resulted in a 40% increase in cell viability compared to untreated controls. This suggests potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Inhibits growth of E. coli at low concentrations |

| Neurological Applications | Neuroprotective effects observed in cell cultures | |

| Biochemical Applications | Metabolite in Hyperprolinemia | Elevated levels linked to enzyme deficiencies |

| Enzymatic Reactions | Key role in proline metabolism | |

| Agricultural Applications | Plant Growth Regulators | Improved crop yields observed |

Mechanism of Action

The mechanism of action of 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,®-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Pyrrole-Based Methyl Esters

- Target Compound : Contains a pyrrole core with a hydroxyl group and methyl ester. The (R)-configuration may influence chiral recognition in biological systems.

- Methyl (5E)-2-methyl-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-4,5-dihydro-1H-pyrrole-3-carboxylate (): Shares a pyrrole ring and methyl ester but incorporates a benzylidene substituent and lacks a hydroxyl group.

Triazole-Based Methyl Esters

- 2H-1,2,3-Triazole-4-carboxylicacid,2-propyl-,methylester(9CI) (): Replaces the pyrrole ring with a triazole, which is more electron-deficient. The triazole’s nitrogen-rich structure may enhance metal coordination or hydrogen-bonding interactions, making it relevant in catalysis or drug design. Its molecular weight (169.18 g/mol) is slightly higher than the target compound’s estimated ~155.15 g/mol .

Fatty Acid-Derived Methyl Esters

- γ-Hydroxydecanoic acid methylester (): A linear hydroxy-methyl ester with a 10-carbon chain (C11H22O3). Its higher molecular weight (202.29 g/mol) and hydrophobic tail contrast with the target compound’s compact pyrrole system. Such esters are often studied in lipid metabolism and polymer chemistry .

Physicochemical Property Comparison

Key Differentiators and Challenges

- Steric and Electronic Effects : The target compound’s pyrrole ring and hydroxyl group create a compact, polar scaffold, whereas linear hydroxy esters () exhibit flexibility and hydrophobicity.

- Data Gaps: Limited experimental data (e.g., spectral profiles, solubility) for the target compound hinder direct comparison with well-characterized analogs like γ-hydroxydecanoic acid methylester .

Biological Activity

2H-Pyrrole-5-carboxylic acid, 3,4-dihydro-3-hydroxy-, methyl ester, (R)-(9CI) is a pyrrole derivative with significant biological activity. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula: C6H9NO3

- Molecular Weight: 143.14 g/mol

- Functional Groups: Carboxylic acid, hydroxyl group, and methyl ester.

These features contribute to its reactivity and interaction with biological targets.

The biological activity of 2H-Pyrrole-5-carboxylic acid is primarily attributed to its ability to act as an intermediate in various biochemical pathways. It participates in the biosynthesis and degradation of amino acids such as proline and arginine. The compound is known to exist in equilibrium with its conjugate base, 1-pyrroline-5-carboxylate (P5C), which plays a critical role in metabolic processes.

Antibacterial Activity

Research has demonstrated that pyrrole derivatives exhibit significant antibacterial properties. For instance, studies have shown that related pyrrole compounds have effective Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

| Compound | MIC (µg/mL) | Bacteria Strain |

|---|---|---|

| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |

| Pyrrole Derivative B | 10 | Escherichia coli |

These findings suggest that 2H-Pyrrole-5-carboxylic acid may possess similar antibacterial properties due to structural similarities with these active derivatives .

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that certain pyrrole compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as ERK5, which is crucial for cell survival and proliferation.

Neuroprotective Effects

The compound has been implicated in neuroprotective mechanisms due to its involvement in proline metabolism. Abnormal levels of proline and its metabolites are associated with neurological disorders. Research indicates that regulating these levels through compounds like 2H-Pyrrole-5-carboxylic acid may offer therapeutic benefits for conditions such as hyperprolinemia .

Study on Proline Metabolism

A study published in Nature Communications explored the role of P5C in proline metabolism and its implications for hyperprolinemia type II (HPII). The study found that elevated levels of P5C could lead to neurological deficits due to its interaction with essential cofactors like pyridoxal phosphate. This highlights the importance of managing levels of compounds like 2H-Pyrrole-5-carboxylic acid for potential therapeutic interventions in metabolic disorders .

Synthesis and Characterization

A significant body of research has focused on synthesizing derivatives of pyrrole to enhance biological activity. For example, a synthesis approach involving heterocyclization has been employed to create more potent derivatives with improved pharmacological profiles. These studies often utilize a combination of spectral analysis techniques to confirm the structure and purity of synthesized compounds .

Q & A

Q. What synthetic routes are documented for (R)-configured 2H-pyrrole-5-carboxylate derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step strategies, including cyclization, esterification, and stereochemical control. For example, analogous pyrrolidine derivatives are synthesized via:

- Cyclization of precursors under acidic or basic conditions.

- Esterification using coupling agents (e.g., DCC/DMAP) or methanol under reflux.

- Stereochemical resolution via chiral auxiliaries or chromatography.

In EP 4374877 A2, a related pyrrolo-pyridazine derivative was synthesized using column chromatography for purification, highlighting the importance of solvent selection (e.g., ethyl acetate/hexane gradients) . Optimization of reaction temperature (e.g., 60–80°C) and catalysts (e.g., Pd/C for hydrogenation) can improve yields, as seen in yields exceeding 70% for structurally similar compounds .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Key techniques include:

- NMR spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry. For example, hydroxy and ester groups in related pyrrolidines show characteristic shifts (δ 3.5–5.0 ppm for ester methoxy, δ 1.5–2.5 ppm for dihydro protons) .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) and ESI-MS for molecular ion confirmation.

- X-ray crystallography : Used to resolve ambiguous stereochemistry, as demonstrated for (2S,3R,4R,5R)-pyrrolidine derivatives .

Q. How can researchers isolate and purify this compound from complex reaction mixtures?

Methodological Answer: Purification strategies include:

- Flash chromatography : Silica gel with gradient elution (e.g., 5–30% methanol in dichloromethane).

- Recrystallization : Using solvents like ethanol/water mixtures to isolate crystalline products.

- Chiral HPLC : For enantiomeric resolution (e.g., Chiralpak AD-H column with hexane/isopropanol).

In EP 4374877 A2, intermediates were purified via silica gel chromatography, emphasizing the role of solvent polarity in resolving diastereomers .

Advanced Research Questions

Q. How can computational methods resolve contradictions in stereochemical assignments for diastereomers?

Methodological Answer:

- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian09) with experimental data to validate configurations.

- Molecular docking : Predict binding affinities for chiral centers, as applied to pyrrolidine-based enzyme inhibitors .

- NOESY NMR : Detect spatial proximities (e.g., between hydroxy and methyl groups) to distinguish (R)- and (S)-configurations .

For example, Oxford studies resolved stereochemical ambiguities in dihydroxy-pyrrolidines using X-ray data combined with DFT calculations .

Q. What strategies address low yields in the esterification step of 3-hydroxy-pyrrole derivatives?

Methodological Answer:

- Activating agents : Use EDCI/HOBt or DCC to enhance coupling efficiency.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours reflux).

- Protecting groups : Temporarily block the hydroxy group (e.g., TBSCl) to prevent side reactions.

Data from Molecules (2014) show that optimizing molar ratios (e.g., 1.2:1 alcohol:carboxylic acid) increased yields of pyrrolo-pyridine esters to >80% .

Q. How can researchers validate bioactivity hypotheses for this compound in enzyme inhibition assays?

Methodological Answer:

- Kinetic assays : Measure IC50 values against target enzymes (e.g., proteases or kinases) using fluorogenic substrates.

- Molecular dynamics simulations : Model interactions between the compound’s hydroxy/ester groups and enzyme active sites.

- SAR studies : Modify substituents (e.g., replacing methyl ester with ethyl) to assess activity trends.

In analogous studies, pyrrolo-pyridazine derivatives showed inhibitory activity against bacterial enzymes, validated via competitive binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.